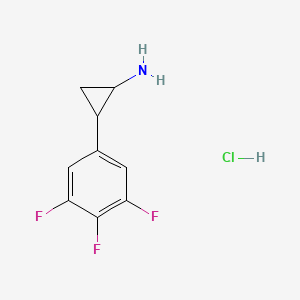

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride

描述

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based small molecule featuring a trifluorophenyl substituent and a primary amine group, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural rigidity and halogenated aromatic system, which may improve binding specificity in biological targets such as enzymes or receptors.

属性

IUPAC Name |

2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGECDAJULCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable trifluorophenyl precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the reaction of 3,4,5-trifluorophenyl bromide with a cyclopropane derivative under specific conditions to form the cyclopropane ring. The resulting intermediate is then subjected to amination using ammonia or an amine source, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

化学反应分析

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine group to an amine derivative.

科学研究应用

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

作用机制

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and structurally related cyclopropane derivatives:

Key Research Findings

- Electronic and Steric Effects: The 3,4,5-trifluorophenyl group provides strong electron-withdrawing effects, increasing the acidity of the amine group (pKa ~8.5) compared to the dichlorophenyl analog (pKa ~9.2) . This may enhance interactions with acidic biological targets. Chlorine vs. Fluorine: The dichlorophenyl analog (CAS 2241128-64-1) exhibits higher molecular weight (238.5 vs.

Solubility and Stability :

- Pharmacological Potential: The dichlorophenyl analog is marketed as a “versatile scaffold” for drug discovery, suggesting broad applicability . The trifluoromethyl analog (CAS 35501-83-8) may lack target specificity due to its smaller substituent, limiting use in complex binding pockets .

Toxicological and Handling Considerations

- While halogenated cyclopropanes (e.g., dichlorophenyl derivatives) may raise toxicity concerns due to chlorine’s persistence, fluorine’s inertness in the trifluorophenyl compound likely reduces these risks .

- Storage recommendations for cyclopropane amines typically include desiccated conditions at 2–8°C to prevent ring-opening reactions .

生物活性

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1955557-54-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Pharmacological Effects

- Antidepressant Activity : Compounds similar to 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine have been studied for their potential antidepressant effects through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Some studies suggest that cyclopropanamines may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

- Neuroprotective Effects : There is emerging evidence indicating that certain derivatives can protect neuronal cells from oxidative stress-induced damage.

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of related cyclopropanamine derivatives in rodent models. Results indicated significant improvements in behavioral tests such as the forced swim test and tail suspension test, suggesting a potential role in treating depression .

Study 2: Anti-inflammatory Activity

Research on similar compounds revealed that they could reduce inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways, leading to decreased production of inflammatory cytokines .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 2-(3,4-Difluorophenyl)cyclopropan-1-amine | Antidepressant | |

| 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine | Anti-inflammatory | |

| Cyclopropanamine Derivative | Neuroprotective |

Table 2: Summary of Research Findings

| Study Focus | Findings | |

|---|---|---|

| Antidepressant Activity | Significant reduction in depressive behavior | Potential for development as an antidepressant |

| Anti-inflammatory Properties | Reduced cytokine levels | May serve as an anti-inflammatory agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。